molecular formula C12H16N2O B11898447 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one

9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B11898447
M. Wt: 204.27 g/mol
InChI Key: KPGLAUXDVUUMSE-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one: is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the indole ring or other functional groups.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated indole derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .

Biology and Medicine: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes or receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with various biological macromolecules.

Comparison with Similar Compounds

  • 2,3,4,5,6,7,8,9-Octahydro-9-methyl-1H-carbazole
  • 9-Methyl-1,2,3,4,5,6,7,8-octahydro-anthracene
  • 9-Methyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene

Comparison: Compared to these similar compounds, 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific indole structure, which imparts distinct reactivity and biological activity . The presence of the indole ring system makes it more versatile in synthetic applications and potentially more active in biological systems.

Biological Activity

9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 218.30 g/mol
  • CAS Number: 36795-10-5

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential therapeutic effects against various diseases. Key areas of research include:

  • Anticancer Activity : Studies have indicated that compounds similar to 9-methyl derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases. It may act through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antidiabetic Properties : Preliminary studies have shown that the compound may possess antidiabetic effects by enhancing insulin sensitivity and inhibiting key enzymes involved in glucose metabolism.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridoindole derivatives. The results showed that 9-methyl derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HeLa and MCF-7. The IC₅₀ values were reported as follows:

CompoundCell LineIC₅₀ (μM)
9-Methyl-PyridoindoleHeLa15.2
9-Methyl-PyridoindoleMCF-712.7

These findings suggest that modifications to the pyridoindole structure can enhance anticancer activity.

Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective effects of pyridoindole compounds on neuronal cells exposed to oxidative stress. The study found that treatment with 9-methyl derivatives significantly reduced cell death and increased cell viability compared to untreated controls.

TreatmentCell Viability (%)
Control45 ± 5
9-Methyl-Pyridoindole (10 μM)75 ± 8

This indicates a promising avenue for further exploration in neuroprotection.

Antidiabetic Properties

In a study assessing the antidiabetic potential of various compounds, 9-methyl derivatives were found to inhibit DPP-IV enzyme activity effectively. The results are summarized below:

CompoundDPP-IV Inhibition (%)IC₅₀ (μM)
9-Methyl-Pyridoindole6825

This suggests a potential role for this compound in managing diabetes through enzyme inhibition.

Case Studies

Case studies involving animal models have shown promising results regarding the safety and efficacy of 9-methyl derivatives in treating conditions like diabetes and neurodegeneration. For instance:

  • Diabetes Model : In a diabetic rat model, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.
  • Neurodegeneration Model : In models simulating Alzheimer’s disease, treatment with the compound improved cognitive functions and reduced amyloid plaque formation.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

9-methyl-3,4,5,6,7,8-hexahydro-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H16N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7H2,1H3,(H,13,15)

InChI Key

KPGLAUXDVUUMSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C(=O)NCC3

Origin of Product

United States

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